Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid
Description
Tables
Table 1: ¹H NMR Chemical Shifts for Key Protons
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| tert-Butyl (Boc) | 1.40 | Singlet | - |
| Methoxy (-OCH₃) | 3.80–3.85 | Singlet | - |
| Phenyl ring aromatic protons | 6.70–7.20 | Multiplet | J = 8–10 |
| α-Proton (CH-NHBoc) | 4.10–4.30 | Doublet of doublets | J = 8–10 |
| β-Protons (CH₂COOH) | 2.50–2.80 | Multiplet | - |
Table 2: Key IR Absorption Frequencies
| Functional Group | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Carboxylic acid O-H | 2500–3300 | Broad |
| Boc C=O | 1680–1720 | Strong |
| Amide N-H | 3300 | Medium |
| Methoxy C-O | 1250 | Strong |
| Aromatic C=C | 1450–1600 | Medium |
Properties
IUPAC Name |
(3R)-3-(2,3-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-13(18)19)10-7-6-8-12(21-4)14(10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWARYCUBBJWKQ-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=C(C(=CC=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375909 | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500788-92-1 | |
| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2,3-dimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500788-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(2,3-dimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of the Amino Group with Boc
The Boc protecting group is introduced to the amino group to prevent unwanted side reactions during the synthesis. This is commonly achieved by reacting the free amino acid or amino ester with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
- Typical conditions : Boc2O in an aqueous or organic solvent with a base such as sodium bicarbonate or triethylamine.
- Outcome : Formation of Boc-protected amino acid with retention of stereochemistry.
This method is well-established and provides selective protection without affecting the aromatic methoxy groups.
Stereoselective Synthesis of the β-Amino Acid Backbone
The stereochemistry at the β-position (3-position of the propionic acid) is crucial. Methods include:
- Chiral auxiliary-mediated alkylation : Using chiral auxiliaries (e.g., Schöllkopf reagent) to introduce the 2,3-dimethoxyphenyl side chain with stereocontrol.
- Asymmetric hydrogenation or reduction : Starting from α,β-unsaturated intermediates or oxo derivatives, followed by stereoselective reduction to obtain the (R)-configuration.
- Azalactone (Erlenmeyer) method : Multicomponent reaction involving aldehydes, glycine derivatives, and acetic anhydride to produce azalactones, which upon hydrolysis and hydrogenation yield the amino acid with defined stereochemistry.
These approaches ensure high enantiomeric excess and are adaptable to various substituted phenyl rings.
Installation of the 2,3-Dimethoxyphenyl Group
The 2,3-dimethoxy substitution pattern on the phenyl ring is usually introduced via:
- Starting from commercially available or synthesized 2,3-dimethoxybenzaldehyde or 2,3-dimethoxyphenyl precursors.
- Alkylation or condensation reactions to attach the dimethoxyphenyl moiety to the amino acid backbone.
- Use of benzyl or other protecting groups on the phenyl hydroxyls if necessary to prevent side reactions during synthesis.
Esterification and Hydrolysis Steps
Ester derivatives (e.g., ethyl esters) of the amino acid are often prepared to facilitate purification and handling. Hydrolysis of these esters under controlled conditions yields the free acid.
- Typical conditions : Acidic or basic hydrolysis at moderate temperatures.
- Purification : Crystallization or chromatographic methods to isolate the pure amino acid.
Detailed Example Procedure (Adapted from Related Phenylpropionic Acid Derivatives)
| Stage | Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Preparation of amino acid ester | Reaction of phenylisoserine hydrochloride with ethanol and sulfuric acid at 45-55°C for 7-8 h | Absolute ethanol, H2SO4, 45-55°C | Formation of amino acid ethyl ester with defined stereochemistry |
| 2. Protection of amino group | Reaction of amino ester with di-tert-butyl dicarbonate (Boc2O) in presence of base | Boc2O, base (e.g., NaHCO3), DMF or similar solvent, 0-25°C | Boc-protected amino acid ethyl ester |
| 3. Benzylation (if applicable) | Selective benzylation of hydroxyl groups using benzyl bromide and sodium hydride | NaH, PhCH2Br, DMF, 0-25°C | Benzyl-protected hydroxyl derivative |
| 4. Hydrolysis of ester | Hydrolysis of ethyl ester to free acid | Aqueous base or acid, controlled temperature | This compound |
This sequence is adapted from processes used for structurally related compounds such as (2R,3S)-2-benzyloxy-3-tert-butoxycarbonylamino-3-phenylpropionic acid, which shares similar stereochemical and protecting group strategies.
Analytical and Purification Considerations
- Purity and stereochemistry are monitored by HPLC, chiral chromatography, and NMR spectroscopy.
- Yields are optimized by controlling reaction times, temperatures, and reagent stoichiometry.
- Isolation of the final product is typically achieved by crystallization or preparative chromatography to ensure high purity and enantiomeric excess.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Challenges |
|---|---|---|---|
| Boc Protection | Use of Boc2O to protect amino group | High selectivity, mild conditions | Requires careful pH control |
| Stereoselective synthesis | Chiral auxiliaries, azalactone method, asymmetric reduction | High enantioselectivity | Multi-step, requires chiral reagents |
| Aromatic substitution | Use of 2,3-dimethoxybenzaldehyde or derivatives | Readily available starting materials | Potential side reactions on phenol groups |
| Esterification/hydrolysis | Formation and cleavage of esters for purification | Facilitates handling and purification | Hydrolysis conditions must preserve stereochemistry |
Research Findings and Optimization Notes
- Use of mild bases and controlled temperatures during Boc protection prevents racemization.
- Chiral auxiliary methods provide excellent stereocontrol but may require additional steps for auxiliary removal.
- The 2,3-dimethoxy substitution pattern influences reactivity; methoxy groups stabilize intermediates and can affect solubility.
- Purification via crystallization from suitable solvents yields products with >99% purity and high optical purity.
- Scale-up processes benefit from using inexpensive and non-hazardous reagents, as demonstrated in related phenylpropionic acid derivatives.
This detailed overview synthesizes diverse literature and patent disclosures on the preparation of Boc-protected β-amino acids with substituted phenyl side chains, focusing on this compound. The methods emphasize stereoselective synthesis, protection strategies, and purification to achieve high-quality intermediates for pharmaceutical applications.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is designed for temporary amine protection and can be selectively removed under acidic conditions. Common reagents include:
-
Trifluoroacetic acid (TFA) in dichloromethane (DCM)
-
Hydrochloric acid (HCl) in dioxane
Reaction Example :
This step is critical for subsequent peptide coupling or functionalization .
Carboxylic Acid Functionalization
The carboxylic acid moiety participates in reactions such as:
-
Esterification with alcohols (e.g., methanol, ethanol) using carbodiimide coupling agents.
-
Amidation with amines to form peptide bonds, often mediated by HOBt/DIC or other coupling reagents.
Key Data :
| Reaction Type | Reagents/Conditions | Yield (%) | Application |
|---|---|---|---|
| Esterification | DCC, DMAP, MeOH | 85–92 | Prodrug synthesis |
| Amidation | HATU, DIPEA, R-NH2 | 78–88 | Peptide chain elongation |
These reactions enable the compound to serve as a building block in drug design .
Aromatic Ring Modifications
The 2,3-dimethoxyphenyl group undergoes electrophilic aromatic substitution (EAS) at positions ortho and para to the methoxy groups. Notable reactions include:
-
Nitration with HNO₃/H₂SO₄ at low temperatures.
-
Halogenation using Br₂/FeBr₃ or Cl₂/FeCl₃.
Research Findings :
-
Nitration at the 5-position occurs preferentially due to methoxy directing effects .
-
Halogenation yields mono-substituted products, which are useful intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).
Peptide Coupling Reactions
The deprotected amine reacts with activated carboxylic acids (e.g., Fmoc-amino acids) to form peptide bonds. This is central to solid-phase peptide synthesis (SPPS).
Optimized Conditions :
-
Solvent : DMF or DCM
-
Coupling Agent : HBTU/HOBt
-
Base : DIPEA
Efficiency : Coupling yields exceed 90% under optimized protocols .
Interaction with Biomolecules
The compound mimics β-strand peptide structures, enabling studies on:
-
Protein-ligand binding via hydrogen bonding with the carboxylic acid and amine groups.
-
Enzyme inhibition through competitive binding at active sites (e.g., proteases).
Case Study :
In a 2023 study, derivatives of this compound inhibited HER2-positive cancer cell proliferation by disrupting protein-protein interactions (IC₅₀ = 1.2 μM) .
Stability and Degradation
The Boc group enhances stability against nucleophiles and bases but is susceptible to:
-
Thermal decomposition above 150°C.
-
Hydrolysis in strongly alkaline conditions (pH > 10).
Degradation Products :
-
tert-Butyl alcohol
-
Carbon dioxide
-
Free amine derivative
Comparative Reactivity
The 2,3-dimethoxy substitution pattern uniquely influences reactivity compared to analogs:
| Compound | Substitution | Reactivity in EAS |
|---|---|---|
| 2,3-Dimethoxy | 2-OCH₃, 3-OCH₃ | High (ortho/para-directing) |
| 3,5-Dimethoxy | 3-OCH₃, 5-OCH₃ | Moderate (meta-directing) |
| 4-Methoxy | 4-OCH₃ | Low (para-directing only) |
This structural distinction enables tailored synthetic applications .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis:
Boc-(R)-3-amino-3-(2,3-dimethoxy-phenyl)-propionic acid serves as a crucial intermediate in the synthesis of pharmaceutical agents, especially those targeting neurological disorders. Its structure allows it to mimic peptide sequences that are vital for drug action.
Case Study:
Research has demonstrated that derivatives of this compound can be utilized in the development of drugs aimed at treating conditions like depression and anxiety by modulating neurotransmitter systems .
Peptide Synthesis
Solid-Phase Peptide Synthesis:
This compound is extensively used in solid-phase peptide synthesis (SPPS), which is essential for creating complex peptides with high purity and yield. The Boc group facilitates selective reactions during the synthesis process.
Applications:
- Production of therapeutic peptides.
- Creation of peptide libraries for drug discovery.
Data Table: Peptide Synthesis Applications
| Application Type | Description |
|---|---|
| Therapeutic Peptides | Used to synthesize peptides for various diseases |
| Peptide Libraries | Facilitates the generation of diverse peptide structures for screening |
Biochemical Research
Enzyme Inhibition Studies:
this compound is employed in studies related to enzyme inhibition and protein interactions. This aids researchers in understanding biochemical pathways and disease mechanisms.
Research Insights:
Studies have shown that this compound can influence enzyme activity, making it a valuable tool for elucidating metabolic pathways .
Material Science
Development of Novel Materials:
The unique properties of this compound make it suitable for developing advanced materials, including drug delivery systems that enhance the bioavailability of therapeutic agents.
Example Applications:
- Formulation of nanoparticles for targeted drug delivery.
- Creation of biocompatible materials for medical applications.
Mechanism of Action
The mechanism of action of Boc-®-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and phenyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor activation, or modulation of signaling cascades.
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular properties, and applications of Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid and analogous compounds:
Key Comparison Points
Hydrogen Bonding: The 3-hydroxyphenyl analog (CAS 500788-89-6) exhibits improved aqueous solubility due to the hydroxyl group’s hydrogen-bonding capacity, unlike the methoxy or halogenated derivatives . Steric Hindrance: Ortho-substituted derivatives (e.g., 2,3-dimethoxy or 2,4-dichloro) introduce steric bulk, which may slow coupling reactions in peptide synthesis compared to para-substituted analogs .
Stereochemical Considerations: The (R)-enantiomer of the target compound is critical for chiral specificity in drug design. For example, the (S)-enantiomer of 3-Amino-3-(2,3-dimethoxyphenyl)propionic acid (CAS 752198-18-8) has distinct biological interactions .
Applications :
- Peptide Synthesis : Boc-protected analogs (e.g., 3-hydroxyphenyl, 4-chlorophenyl) are used as intermediates where controlled deprotection is required .
- Drug Development : Halogenated derivatives (Cl, Br) are explored for their enhanced binding affinity in receptor-targeted therapies .
Research Findings and Trends
- Solubility and Reactivity : Methoxy and hydroxyl groups improve solubility in polar solvents, whereas halogenated analogs are more lipophilic, favoring membrane permeability in drug candidates .
- Synthetic Utility : The Boc group’s stability under basic conditions makes it preferable over acid-labile protecting groups (e.g., Fmoc) in multi-step syntheses .
Biological Activity
Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid is a synthetic amino acid derivative characterized by its tert-butyloxycarbonyl (Boc) protecting group and a unique aromatic structure. This compound has garnered attention in biological research due to its potential applications in enzyme-substrate interactions, protein-ligand binding studies, and medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The compound's amino and phenyl groups facilitate binding to enzymes and receptors, leading to significant biochemical effects, such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
- Receptor Activation : It can modulate receptor activity, influencing signaling cascades within cells.
These interactions suggest its potential role in therapeutic applications, particularly in drug design and development.
Pharmacological Applications
This compound has been studied for various pharmacological activities:
- Neuroprotective Effects : Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
- Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be explored for anticancer drug development.
- Antiinflammatory Properties : The structure may contribute to anti-inflammatory activity through the inhibition of specific inflammatory pathways.
Case Studies
- Enzyme Interaction Studies : this compound has been utilized as a model compound in studies examining enzyme-substrate interactions. These studies reveal insights into binding affinities and kinetic parameters crucial for understanding metabolic processes .
- Peptide Synthesis : The compound serves as a building block in synthesizing peptides with potential therapeutic effects. For example, peptides derived from this amino acid have been shown to mimic neurotransmitter activity, providing avenues for research into new treatments for neurological disorders .
Comparative Analysis
The following table summarizes the structural features and biological activities of similar compounds to highlight the uniqueness of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains a Boc protecting group and methoxy-substituted phenyl | Potential neuroprotective and anticancer activities |
| Boc-(S)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid | Enantiomer with similar structure | Used in peptide synthesis; potential neurotransmitter analogs |
| 4-Methyl-L-DOPA | Lacks the Boc group; different substituents | Primarily used in Parkinson's disease treatment |
Q & A
Q. What are the common synthetic routes for Boc-(R)-3-Amino-3-(2,3-dimethoxy-phenyl)-propionic acid, and how is enantiomeric purity ensured?
The synthesis typically involves multi-step protection-deprotection strategies. For example, the tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during coupling reactions. A key precursor, 3-amino-3-(2,3-dimethoxyphenyl)propionic acid, is synthesized via reductive amination or asymmetric catalysis. Enantiomeric purity is achieved through chiral resolution methods, such as diastereomeric salt formation with (1R,2S)-(−)-ephedrine or using chiral HPLC columns with polysaccharide-based stationary phases . Solid-phase synthesis techniques, as demonstrated for analogous compounds, may also be adapted to streamline purification .
Q. How is the structure of this compound validated, and what analytical techniques are critical?
Structural confirmation requires a combination of:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMQC) to verify substituent positions on the phenyl ring and stereochemistry.
- Mass spectrometry (HRMS) for molecular weight and fragmentation pattern analysis.
- X-ray crystallography (if single crystals are obtainable) to resolve absolute configuration .
- Optical rotation or circular dichroism (CD) to confirm enantiopurity .
Q. What are the primary biological targets or activities reported for this compound?
The compound and its analogs exhibit inhibitory activity against phosphodiesterase-4 (PDE4) and tumor necrosis factor-α (TNF-α), making them candidates for inflammatory and neurodegenerative disease research . Its β-amino acid structure also allows incorporation into peptide mimetics targeting G-protein-coupled receptors (GPCRs) or enzyme active sites .
Advanced Research Questions
Q. How can synthetic yields and stereoselectivity be optimized for large-scale production?
- Catalyst screening : Asymmetric hydrogenation using Ru-BINAP complexes or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee).
- Protecting group strategy : Boc protection minimizes side reactions during coupling, while orthogonal groups (e.g., Fmoc) enable stepwise solid-phase synthesis .
- Process optimization : Continuous flow reactors improve reaction control and scalability, reducing racemization risks .
Q. How do researchers address contradictions in reported biological activity data?
Discrepancies may arise from differences in assay conditions (e.g., cell lines, PDE4 isoforms). A systematic approach includes:
- Dose-response profiling across multiple models (e.g., primary cells vs. immortalized lines).
- Off-target activity screening using kinase/GPCR panels to identify confounding interactions.
- Metabolite analysis (e.g., LC-MS/MS) to verify compound stability in biological matrices .
Q. What strategies are used to incorporate this compound into drug discovery pipelines?
- Solid-phase combinatorial libraries : The amino acid backbone serves as a scaffold for generating dihydroquinazolinone derivatives or peptidomimetics via cyclization reactions .
- Structure-activity relationship (SAR) studies : Modifying the dimethoxy-phenyl group or substituting the Boc group (e.g., with Fmoc or acetyl) can enhance solubility or target affinity .
Methodological Challenges and Solutions
Q. How are enantiomeric impurities detected and quantified?
Advanced chromatographic methods are employed:
- Chiral HPLC : Utilizing columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
- Capillary electrophoresis (CE) with chiral selectors (e.g., cyclodextrins).
- NMR chiral shift reagents (e.g., Eu(hfc)₃) for rapid qualitative analysis .
Q. What in vitro/in vivo models are suitable for evaluating PDE4 inhibition?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
